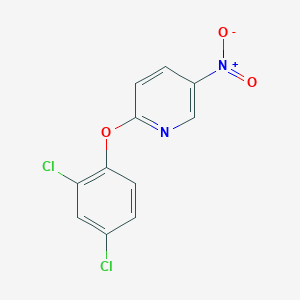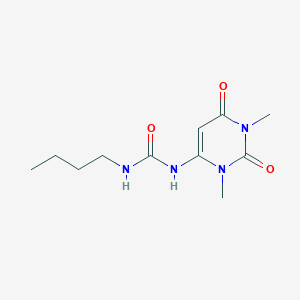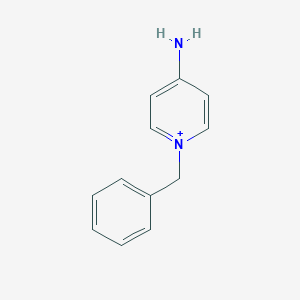
Pyridinium, 4-amino-1-(phenylmethyl)-
Übersicht
Beschreibung
Pyridinium, 4-amino-1-(phenylmethyl)-, also known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PAPP is a pyridine derivative that contains an amino group and a phenylmethyl group, making it a versatile molecule for various applications. In
Wirkmechanismus
The mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Pyridinium, 4-amino-1-(phenylmethyl)- can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. In vivo studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can reduce the growth of tumors in mice, indicating its potential as a cancer treatment. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the formation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its versatility. Pyridinium, 4-amino-1-(phenylmethyl)- can be used in various applications, such as cancer research and neurodegenerative disease research. Pyridinium, 4-amino-1-(phenylmethyl)- is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its potential toxicity. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to be toxic to some cell lines, and its effects on normal cells are not fully understood. Therefore, caution should be taken when using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Pyridinium, 4-amino-1-(phenylmethyl)-. One direction is to further investigate the mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)-. By understanding how Pyridinium, 4-amino-1-(phenylmethyl)- works at the molecular level, researchers can develop more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Finally, researchers can investigate the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a drug delivery system, as its unique properties make it a promising candidate for targeted drug delivery.
Conclusion
In conclusion, Pyridinium, 4-amino-1-(phenylmethyl)- is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have promising applications in cancer research and neurodegenerative disease research. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the prevention of beta-amyloid plaque formation. While Pyridinium, 4-amino-1-(phenylmethyl)- has advantages in lab experiments, caution should be taken due to its potential toxicity. Future research on Pyridinium, 4-amino-1-(phenylmethyl)- should focus on understanding its mechanism of action, exploring its potential as a therapeutic agent in other diseases, and investigating its potential as a drug delivery system.
Synthesemethoden
The synthesis of Pyridinium, 4-amino-1-(phenylmethyl)- can be achieved through a multi-step process. The first step involves the reaction of 4-chloromethylpyridine with sodium azide to form 4-azidomethylpyridine. The second step involves the reduction of 4-azidomethylpyridine with sodium borohydride to form 4-aminomethylpyridine. The final step involves the reaction of 4-aminomethylpyridine with benzyl chloride to form Pyridinium, 4-amino-1-(phenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-amino-1-(phenylmethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of Pyridinium, 4-amino-1-(phenylmethyl)- is in the field of cancer research. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-benzylpyridin-1-ium-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFPLJSUSKBXHP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398471 | |
| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-amino-1-(phenylmethyl)- | |
CAS RN |
137628-02-5 | |
| Record name | Pyridinium, 4-amino-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



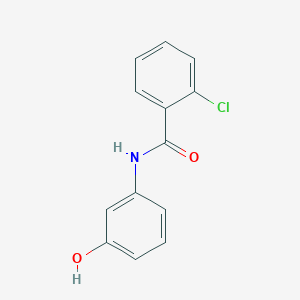
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
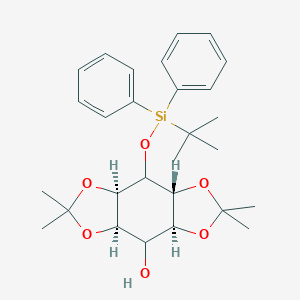
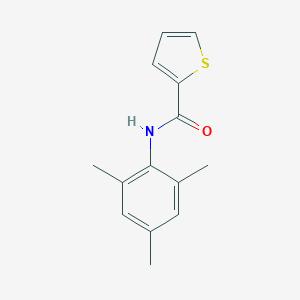
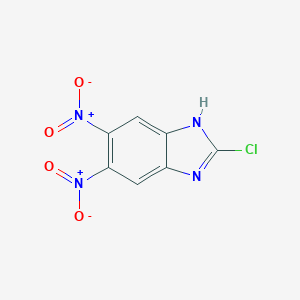
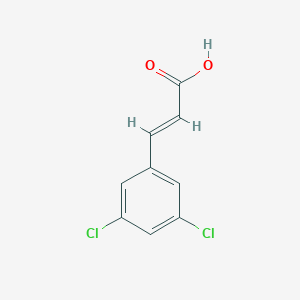
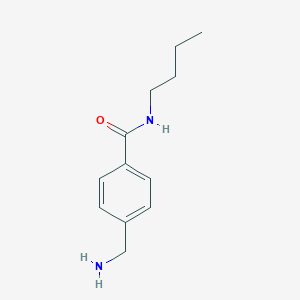
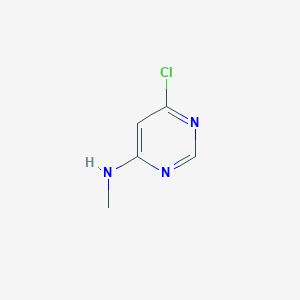
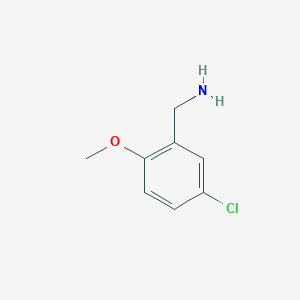
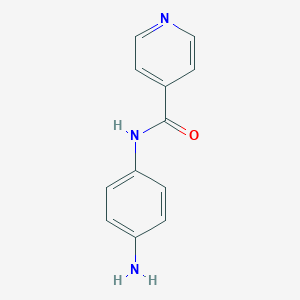
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
